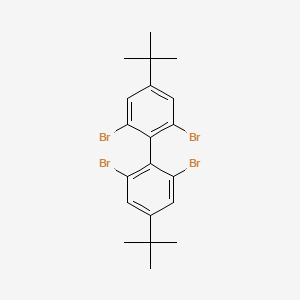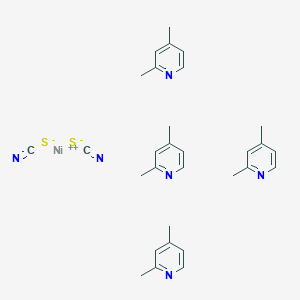
Nickel(2+) thiocyanate--2,4-dimethylpyridine (1/2/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) is a coordination compound that consists of nickel(2+) ions, thiocyanate ions, and 2,4-dimethylpyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) can be synthesized through a salt metathesis reaction. This involves the reaction of methanolic solutions of potassium thiocyanate and nickel(2+) perchlorate hexahydrate. The precipitated potassium perchlorate is filtered off to yield a solution of nickel(2+) thiocyanate. Upon removal of the methanol, a pure microcrystalline powder of nickel(2+) thiocyanate is obtained .
Industrial Production Methods
化学反応の分析
Types of Reactions
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can alter the nickel ion’s oxidation state, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the 2,4-dimethylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(3+) complexes, while reduction may produce nickel(1+) compounds. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
作用機序
The mechanism by which Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) exerts its effects involves its ability to coordinate with various ligands and substrates. The nickel ion’s coordination environment can influence the compound’s reactivity and interactions with other molecules. Molecular targets and pathways involved include metal-ligand coordination, electron transfer processes, and interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
Nickel(2+) bromide: Similar coordination properties but different anionic ligands.
Nickel(2+) chloride: Shares similar structural features but with chloride ions instead of thiocyanate.
Nickel(2+) iodide: Another related compound with iodide ions as the anionic ligands.
Uniqueness
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) is unique due to the presence of thiocyanate and 2,4-dimethylpyridine ligands, which impart distinct structural and chemical properties
特性
CAS番号 |
143500-93-0 |
|---|---|
分子式 |
C30H36N6NiS2 |
分子量 |
603.5 g/mol |
IUPAC名 |
2,4-dimethylpyridine;nickel(2+);dithiocyanate |
InChI |
InChI=1S/4C7H9N.2CHNS.Ni/c4*1-6-3-4-8-7(2)5-6;2*2-1-3;/h4*3-5H,1-2H3;2*3H;/q;;;;;;+2/p-2 |
InChIキー |
HEXSNUQOAWOFTL-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.C(#N)[S-].C(#N)[S-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



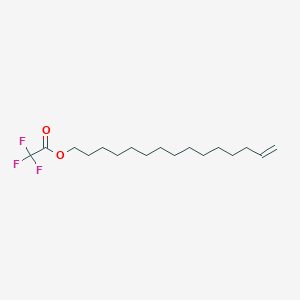
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)

![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
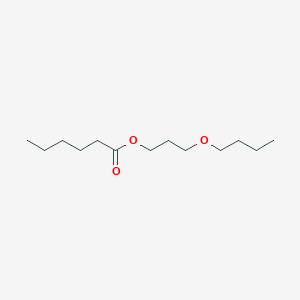
![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
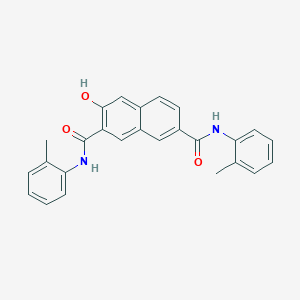
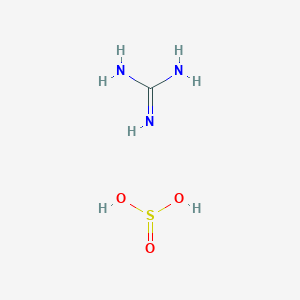

![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
